(5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one
Description
(5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one is a cyclohexanone derivative featuring a 4-chlorophenylmethylidene substituent at position 2 and a methyl group at position 3.
Properties
CAS No. |
672297-34-6 |
|---|---|
Molecular Formula |
C14H15ClO |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
(5R)-2-[(4-chlorophenyl)methylidene]-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C14H15ClO/c1-10-2-5-12(14(16)8-10)9-11-3-6-13(15)7-4-11/h3-4,6-7,9-10H,2,5,8H2,1H3/t10-/m1/s1 |
InChI Key |
ODSJQBGDFWSSCU-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1CCC(=CC2=CC=C(C=C2)Cl)C(=O)C1 |
Canonical SMILES |
CC1CCC(=CC2=CC=C(C=C2)Cl)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one typically involves the condensation of 4-chlorobenzaldehyde with 5-methylcyclohexanone. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide under reflux conditions. The reaction proceeds via the formation of an intermediate aldol product, which then undergoes dehydration to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to interact with specific biological targets, making it a candidate for drug development. Its mechanism of action involves binding to various enzymes and receptors, which can modulate their activity. Some notable applications include:
- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by acting as corticotrophin-releasing factor (CRF) receptor antagonists. This suggests that (5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one could be explored for its potential in treating anxiety and depression disorders due to its ability to influence neurochemical pathways .
- Anti-inflammatory Properties : The presence of the chlorophenyl group in the structure may enhance the compound's ability to inhibit inflammatory processes, making it a subject of interest for developing anti-inflammatory agents.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in synthesizing more complex molecules. Its unique functional groups allow it to participate in various reactions, including:
- Aldol Condensation Reactions : The compound can undergo aldol condensation, leading to the formation of larger carbon frameworks that are essential in synthesizing pharmaceuticals and agrochemicals .
- Synthesis of Chiral Compounds : Due to its stereochemistry, this compound can be utilized in asymmetric synthesis processes, contributing to the production of chiral drugs that are crucial in modern medicine.
Material Science
The unique properties of this compound also make it a candidate for applications in material science:
- Polymer Development : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as thermal stability or chemical resistance .
- Dyes and Pigments : The chlorophenyl group may impart color properties that can be utilized in developing dyes or pigments for various industrial applications.
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism by which (5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Cyclohexanone Core
Key Observations :
- The chlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to phenylthio or methyl substituents.
- Stereochemistry (5R-configuration) may influence chiral recognition in biological systems, similar to (1S,5R)-5-(1-methylethenyl)-2-methylidenecyclohexanol () .
- Cyclohexanedione derivatives () exhibit higher polarity due to dual ketone groups, enhancing water solubility compared to the monoketone target compound.
Heterocyclic Analogues with 4-Chlorophenyl Substituents
Key Observations :
- Thiazolidinones () demonstrate diverse pharmacological activities linked to the 4-chlorophenyl group, suggesting the target compound may also have bioactivity.
- The thioxo group in increases electrophilicity, which could enhance reactivity in nucleophilic environments.
Biological Activity
(5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one, also known by its CAS number 59344-32-0, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclohexanone structure with a chlorophenyl group, which may contribute to its biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives for their antifungal properties, this compound demonstrated effectiveness against several fungal strains, suggesting its potential as a fungicide in agricultural applications .
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, exhibiting IC50 values in the micromolar range. This suggests that it could be a candidate for further development as an anticancer agent .
The proposed mechanism of action for the cytotoxic effects involves the induction of apoptosis in cancer cells. This is believed to occur through the activation of caspases and the subsequent disruption of mitochondrial membrane potential . Additionally, the presence of the chlorophenyl group may enhance lipophilicity, facilitating cell membrane penetration and increasing bioavailability.
Case Study 1: Antifungal Efficacy
A study assessed the antifungal efficacy of this compound against Candida albicans and Aspergillus niger. The compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against C. albicans, highlighting its potential as a therapeutic agent in treating fungal infections .
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, researchers evaluated the cytotoxic effects of this compound on MCF-7 and A549 cells. The results indicated that treatment with concentrations ranging from 10 to 100 µM led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .
Data Summary
Q & A
Q. How can the synthesis of (5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one be optimized to improve yield and stereochemical purity?
- Methodological Answer : The synthesis involves a multi-step process starting with the preparation of the cyclohexanone core, followed by condensation with 4-chlorobenzaldehyde. Key optimization strategies include:
- Catalytic Conditions : Use of Lewis acids (e.g., BF₃·OEt₂) or base catalysts (e.g., NaOH) to enhance the condensation efficiency .
- Temperature Control : Refluxing in anhydrous solvents (e.g., toluene) under inert atmosphere to minimize side reactions .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the (5R)-isomer. Monitor reaction progress via TLC or HPLC .
Q. Table 1: Synthesis Optimization Parameters
| Step | Conditions | Monitoring Method |
|---|---|---|
| Cyclohexanone Prep | Anhydrous THF, 0°C to room temp | NMR for intermediate |
| Aldol Condensation | Toluene reflux, BF₃·OEt₂ catalyst | TLC (Rf = 0.5 in 3:1 hexane:EA) |
| Isomer Separation | Silica gel chromatography | HPLC (Chiralpak column) |
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the stereochemistry at C5 and the methylidene linkage. Key signals include the cyclohexanone carbonyl (~208 ppm in ¹³C NMR) and aromatic protons (δ 7.2–7.8 ppm in ¹H NMR) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for verifying the (5R) stereocenter .
- IR Spectroscopy : Confirm ketone (C=O stretch at ~1700 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE Requirements : Gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods due to potential respiratory irritancy .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow institutional guidelines for halogenated organic waste .
- Emergency Measures : Immediate rinsing with water for skin contact; activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs) and identify electrophilic sites. The α,β-unsaturated ketone moiety is prone to Michael additions .
- Solvent Effects : Simulate polar (e.g., DMSO) vs. nonpolar (e.g., hexane) environments to predict reaction pathways .
- Validation : Compare computed transition states with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in biological activity data across different studies (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Dose-Response Analysis : Use Hill slope models to differentiate specific activity from nonspecific toxicity .
- Structural Analogs : Synthesize derivatives (e.g., replacing 4-Cl with 4-F) to isolate structure-activity relationships (SAR) .
Q. How does the compound’s stereochemistry influence its interaction with biological targets such as enzymes or receptors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model the (5R)-isomer’s fit into active sites (e.g., cytochrome P450). Compare with (5S)-isomer for enantioselectivity .
- Pharmacophore Mapping : Identify hydrogen-bond acceptors (ketone oxygen) and hydrophobic regions (chlorophenyl group) critical for binding .
- In Vitro Validation : Test enantiomers in enzyme inhibition assays (e.g., IC₅₀ comparisons) .
Data Contradiction and Reproducibility
Q. Why might NMR spectral data for this compound vary between studies, and how can this be addressed?
- Methodological Answer :
- Solvent Artifacts : Ensure deuterated solvent purity (e.g., CDCl₃ vs. DMSO-d₆) to prevent peak splitting .
- Dynamic Effects : Variable temperature NMR to detect conformational exchange (e.g., cyclohexane ring flipping) .
- Referencing : Calibrate spectra using internal standards (e.g., TMS) and report δ values with solvent annotations .
Applications in Material Science
Q. Can this compound serve as a precursor for photoactive materials?
- Methodological Answer :
- UV/Vis Studies : Measure λₘₐₓ (~300 nm) to assess conjugation length and potential for light absorption .
- Crosslinking Potential : Test photodimerization under UV light (254 nm) to form polymeric networks .
- Thermal Stability : TGA analysis to evaluate decomposition temperatures (>200°C for material applications) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
